molecular formula C14H12N2O3 B225381 4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid

カタログ番号 B225381
分子量: 256.26 g/mol
InChIキー: VRKXOMGMUBFIKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It belongs to the class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists. GW501516 has gained attention in the scientific community due to its potential to enhance endurance performance and improve lipid metabolism.

作用機序

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. This results in improved lipid metabolism, increased endurance performance, and improved insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to improve endurance performance in animal models and human athletes. It has also been shown to lower triglyceride levels and improve insulin sensitivity in animal models. This compound has been investigated for its potential to treat metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.

実験室実験の利点と制限

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid has several advantages for lab experiments, including its ability to improve lipid metabolism and endurance performance. However, there are also limitations to its use, including potential side effects and the need for careful dosing and monitoring.

将来の方向性

There are several future directions for research on 4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid, including its potential use in the treatment of metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, there is a need for more studies on the long-term effects of this compound use.

合成法

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid is synthesized through a multi-step process that involves the reaction of 2-(4-methyl-2-(trifluoromethyl)phenyl)acetic acid with thionyl chloride, followed by the reaction with 3-pyridinecarboxylic acid and ammonia. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal.

科学的研究の応用

4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid has been extensively studied for its potential to improve endurance performance and lipid metabolism. It has been shown to increase the expression of genes involved in fatty acid metabolism and improve insulin sensitivity. This compound has also been investigated for its potential to treat metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.

特性

分子式

C14H12N2O3

分子量

256.26 g/mol

IUPAC名

4-methyl-2-(pyridin-3-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-4-5-11(14(18)19)12(7-9)13(17)16-10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19)

InChIキー

VRKXOMGMUBFIKR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CN=CC=C2

正規SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=CN=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。